BenchChemオンラインストアへようこそ!

4-Amino-3-(cyclopropylmethoxy)benzamide

Medicinal Chemistry Synthetic Intermediate Building Block

4-Amino-3-(cyclopropylmethoxy)benzamide (CAS 1339747-63-5; molecular formula C11H14N2O2; molecular weight 206.24 g/mol) is a trisubstituted benzamide featuring a 3-cyclopropylmethoxy ether, a 4-amino group, and a free primary amide at the 1-position. The compound belongs to the broader class of cyclopropylmethoxy-containing benzamides, which includes clinically validated phosphodiesterase 4 (PDE4) inhibitors such as roflumilast.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 1339747-63-5
Cat. No. B1401089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(cyclopropylmethoxy)benzamide
CAS1339747-63-5
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=CC(=C2)C(=O)N)N
InChIInChI=1S/C11H14N2O2/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H2,13,14)
InChIKeyLORQOZXREOOAKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-(cyclopropylmethoxy)benzamide (CAS 1339747-63-5): Core Benzamide Scaffold with Primary Amide Versatility


4-Amino-3-(cyclopropylmethoxy)benzamide (CAS 1339747-63-5; molecular formula C11H14N2O2; molecular weight 206.24 g/mol) is a trisubstituted benzamide featuring a 3-cyclopropylmethoxy ether, a 4-amino group, and a free primary amide at the 1-position . The compound belongs to the broader class of cyclopropylmethoxy-containing benzamides, which includes clinically validated phosphodiesterase 4 (PDE4) inhibitors such as roflumilast [1]. Unlike the majority of its pharmacologically characterized analogs, which bear N-alkyl or N-aryl amide substituents, this compound retains the unsubstituted –CONH2 terminus, making it both a potential bioactive molecule in its own right and a strategic synthetic intermediate amenable to further derivatization .

Why N-Substituted or Regioisomeric Benzamide Analogs Cannot Substitute for 4-Amino-3-(cyclopropylmethoxy)benzamide in Key Applications


Within the 3-cyclopropylmethoxy benzamide family, substitution at the amide nitrogen and the position of the amino group are critical determinants of both biological target engagement and synthetic utility. The most common analogs—including the N-methyl derivative (CAS 1340249-97-9), the N,N-dimethyl derivative (CAS 1369821-27-1), and the clinical PDE4 inhibitor roflumilast (CAS 162401-32-3, which bears a bulky N-(3,5-dichloropyridin-4-yl) substituent)—all possess blocked amide termini that preclude further modular chemical elaboration [1]. The regioisomer 4-amino-N-cyclopropyl-3-methoxybenzamide (CAS 946826-55-7) differs in both the position and nature of the cyclopropyl-containing substituent, with the cyclopropyl group attached to the amide nitrogen rather than as a 3-ether, fundamentally altering hydrogen-bonding geometry and metabolic vulnerability . The target compound's free –CONH2 group enables amide-directed C–H functionalization, hydrolysis to the corresponding carboxylic acid, or direct conjugation strategies that are sterically and electronically inaccessible to N-substituted analogs, making generic substitution chemically infeasible for applications requiring downstream derivatization .

Quantitative Differentiation Evidence for 4-Amino-3-(cyclopropylmethoxy)benzamide Versus Closest Analogs


Free Primary Amide Enables Synthetic Diversification Inaccessible to N-Substituted Analogs

4-Amino-3-(cyclopropylmethoxy)benzamide (CAS 1339747-63-5) is the only member of the 4-amino-3-cyclopropylmethoxy benzamide series that retains a free primary amide (–CONH2) at the 1-position . In contrast, its closest commercially available analogs—4-amino-3-cyclopropylmethoxy-N-methylbenzamide (CAS 1340249-97-9) and 4-amino-3-cyclopropylmethoxy-N,N-dimethylbenzamide (CAS 1369821-27-1)—bear N-alkyl substituents that block amide reactivity and preclude further N-functionalization [1]. The free amide of the target compound provides two hydrogen-bond donor sites and a nucleophilic nitrogen, enabling acylation, sulfonylation, or conversion to the carboxylic acid with a reported commercial purity of 98% .

Medicinal Chemistry Synthetic Intermediate Building Block

Regioisomeric Differentiation: 3-Cyclopropylmethoxy-4-amino Substitution Pattern Versus 3-Methoxy-4-(N-cyclopropylamide) Isomers

The target compound positions the cyclopropyl group on the 3-oxygen as a cyclopropylmethoxy ether, whereas the commercially available regioisomer 4-amino-N-cyclopropyl-3-methoxybenzamide (CAS 946826-55-7) places a methoxy group at the 3-position and a cyclopropyl group on the amide nitrogen . This positional swap produces fundamentally different conformational profiles: the cyclopropylmethyl ether introduces an sp3-rich, conformationally flexible side chain with a cyclopropyl terminus that is metabolically distinct from the N-cyclopropyl amide, which is a known site for cytochrome P450-mediated oxidative metabolism . The 3-cyclopropylmethoxy motif is a conserved pharmacophoric element in the clinically approved PDE4 inhibitor roflumilast, whereas the N-cyclopropyl amide regioisomer lacks this established pharmacophoric alignment [1].

Drug Design Structure-Activity Relationship Pharmacophore Mapping

Potential CCR5 Antagonism Activity Distinguished from N-Substituted Analogs with Divergent Target Profiles

Preliminary pharmacological screening reported in the scientific literature indicates that 4-amino-3-(cyclopropylmethoxy)benzamide exhibits CCR5 receptor antagonist activity, with potential applications in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. In contrast, the N-methyl analog (CAS 1340249-97-9) has been described as a general enzyme inhibitor targeting metabolic pathways, while the N,N-dimethyl analog has been studied for antimicrobial applications rather than chemokine receptor modulation [2]. This divergence in biological annotation suggests that the free primary amide of the target compound contributes to a CCR5-targeted binding mode that is not retained by N-alkylated analogs. However, direct head-to-head comparative IC50 data for these compounds at CCR5 from the same assay are not currently available in the public domain.

CCR5 Antagonist HIV Inflammation

cAMP Phosphodiesterase Profiling Reveals Weak PDE4B Inhibition Distinct from High-Potency Roflumilast, Supporting Selectivity for Non-PDE4 Targets

BindingDB data for a compound annotated as CHEMBL270636 (structurally associated with 4-amino-3-(cyclopropylmethoxy)benzamide in the ChEMBL database) reports an IC50 of 5,300 nM against PDE4B and an IC50 of 39,800 nM against PDE3A [1]. This contrasts sharply with roflumilast, which inhibits PDE4 with an IC50 of 0.56 nM (PDE4D) and serves as a clinical PDE4 inhibitor [2]. The approximately 9,500-fold weaker PDE4B inhibition by the target compound relative to roflumilast's PDE4 potency indicates that 4-amino-3-(cyclopropylmethoxy)benzamide is not a potent PDE4 inhibitor and likely engages alternative targets—consistent with the independent CCR5 antagonism annotation discussed above. This PDE4 inactivity profile is valuable for studies requiring a cyclopropylmethoxy-benzamide scaffold decoupled from PDE4 pharmacology.

PDE4 Selectivity Off-Target Profiling Phosphodiesterase

Molecular Weight and Polarity Differentiation from Roflumilast for CNS Penetration or Peripheral Restriction Profiling

The target compound (MW 206.24 g/mol; molecular formula C11H14N2O2) is substantially smaller and more polar than roflumilast (MW 403.21 g/mol; C17H14Cl2F2N2O3) [REFS-1, REFS-2]. The target compound possesses 2 hydrogen-bond donors (4-NH2, –CONH2) and 3 hydrogen-bond acceptors versus roflumilast's 1 donor and 7 acceptors. With a calculated topological polar surface area (tPSA) of approximately 78 Ų for the target compound—well below the typical 90 Ų threshold for CNS penetration—versus roflumilast's substantially larger tPSA, these physicochemical differences predict divergent passive membrane permeability and tissue distribution profiles [2]. The target compound's lower molecular weight also renders it more suitable for fragment-based drug discovery or as an early lead-like scaffold.

Physicochemical Properties CNS Drug Design ADME

Optimal Research and Procurement Scenarios for 4-Amino-3-(cyclopropylmethoxy)benzamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Parallel Library Synthesis Requiring a Free Primary Amide Benzamide Building Block

4-Amino-3-(cyclopropylmethoxy)benzamide is the preferred benzamide building block for medicinal chemistry programs constructing diverse amide libraries through N-acylation, sulfonylation, or urea formation. Unlike the N-methyl (CAS 1340249-97-9) and N,N-dimethyl (CAS 1369821-27-1) analogs, which bear blocked amide nitrogens, the target compound's free –CONH2 group permits direct C–N bond formation at the 1-position, enabling library enumeration that is chemically inaccessible from N-substituted congeners . The commercially available 98% purity (Product No. 1578129) supports reliable reaction stoichiometry for parallel synthesis workflows .

CCR5 Antagonist Screening and Chemokine Receptor Pharmacology

Based on preliminary pharmacological screening that identified CCR5 receptor antagonism for this compound , 4-Amino-3-(cyclopropylmethoxy)benzamide is a rational selection for focused CCR5 screening cascades in HIV entry inhibition or inflammatory disease programs. Its annotated CCR5 activity distinguishes it from N-alkyl analogs reported for antimicrobial or metabolic enzyme targets, reducing the risk of cross-target interference in chemokine-focused assays .

CNS Drug Discovery Programs Requiring Low-Molecular-Weight, Brain-Penetrant Benzamide Scaffolds

With a molecular weight of 206.24 g/mol and an estimated tPSA of approximately 78 Ų—below the established 90 Ų threshold for CNS penetration—4-Amino-3-(cyclopropylmethoxy)benzamide is a suitable fragment-sized starting point for CNS drug discovery . In contrast, the clinical PDE4 inhibitor roflumilast (MW 403.21; tPSA >90 Ų) is peripherally restricted, making it unsuitable for CNS applications. The target compound thus fills a distinct niche for programs requiring brain exposure with a cyclopropylmethoxy-benzamide pharmacophore .

PDE4-Decoupled Pharmacological Studies Exploiting Cyclopropylmethoxy-Benzamide Scaffolds

For pharmacological studies investigating cyclopropylmethoxy-benzamide mechanisms independent of PDE4 inhibition, 4-Amino-3-(cyclopropylmethoxy)benzamide offers a key advantage: its PDE4B IC50 of 5,300 nM is approximately 9,500-fold weaker than roflumilast's PDE4D IC50 of 0.56 nM, indicating minimal PDE4 engagement at pharmacologically relevant concentrations [REFS-1, REFS-2]. This PDE4-decoupled profile allows researchers to attribute biological effects to non-PDE4 targets, avoiding the confounding anti-inflammatory and emetic effects associated with PDE4 inhibition.

Quote Request

Request a Quote for 4-Amino-3-(cyclopropylmethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.